molecular formula C12H16N4OS B10943809 (5E)-3-butyl-5-[(1-methyl-1H-pyrazol-3-yl)methylidene]-2-thioxoimidazolidin-4-one

(5E)-3-butyl-5-[(1-methyl-1H-pyrazol-3-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10943809
M. Wt: 264.35 g/mol
InChI Key: ZKAYWAIDEGREDM-CSKARUKUSA-N
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Description

3-BUTYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and an imidazole ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

The synthesis of 3-BUTYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves a series of condensation reactions. One common method includes the condensation of 3-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde under mild reaction conditions. The reaction is often carried out in methanol with magnesium sulfate as a drying agent . The product is then purified and characterized using techniques such as IR, NMR spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can undergo further condensation reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-BUTYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-BUTYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The pyrazole and imidazole rings allow the compound to bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazole and imidazole derivatives, such as:

Compared to these compounds, 3-BUTYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its specific substitution pattern and the presence of both pyrazole and imidazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

(5E)-3-butyl-5-[(1-methylpyrazol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H16N4OS/c1-3-4-6-16-11(17)10(13-12(16)18)8-9-5-7-15(2)14-9/h5,7-8H,3-4,6H2,1-2H3,(H,13,18)/b10-8+

InChI Key

ZKAYWAIDEGREDM-CSKARUKUSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=NN(C=C2)C)/NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=NN(C=C2)C)NC1=S

Origin of Product

United States

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